molecular formula C17H20FN3OS B11239651 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B11239651
M. Wt: 333.4 g/mol
InChI Key: AVBCVQCATNFSNN-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that features a unique combination of a cyclohexyl group, an imidazole ring, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the imidazole derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

    Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated imidazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the cyclohexyl group and the sulfanyl linkage, which are not commonly found in other imidazole-containing compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20FN3OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H20FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22)

InChI Key

AVBCVQCATNFSNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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